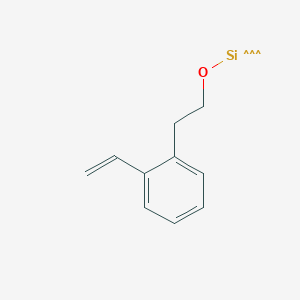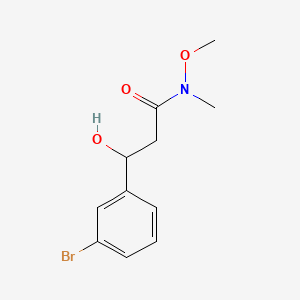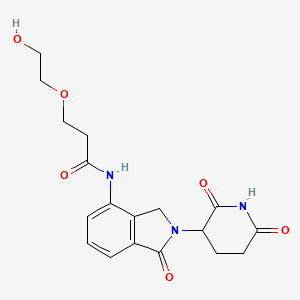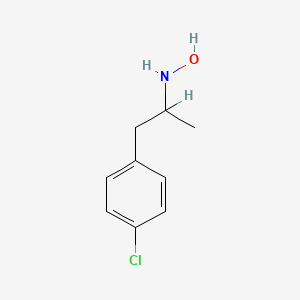
4-Chloro-N-hydroxy-alpha-methylbenzeneethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine is an organic compound that belongs to the class of amines This compound features a hydroxyl group, a methyl group, and a chlorophenyl group attached to an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-chlorobenzaldehyde, methylamine, and hydroxylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 4-chlorobenzaldehyde with methylamine under controlled conditions.
Hydroxylation: The intermediate is then subjected to hydroxylation using hydroxylamine, resulting in the formation of N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to enhance the efficiency of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanone, while reduction may produce N-methyl-2-(4-chlorophenyl)ethanamine.
Aplicaciones Científicas De Investigación
N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The hydroxyl group and amine functionality allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-hydroxy-1-methyl-2-(4-fluorophenyl)ethanamine
- N-hydroxy-1-methyl-2-(4-bromophenyl)ethanamine
- N-hydroxy-1-methyl-2-(4-methylphenyl)ethanamine
Uniqueness
N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
63-93-4 |
|---|---|
Fórmula molecular |
C9H12ClNO |
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
N-[1-(4-chlorophenyl)propan-2-yl]hydroxylamine |
InChI |
InChI=1S/C9H12ClNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,7,11-12H,6H2,1H3 |
Clave InChI |
BZXHPTZUMNWGRN-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(C=C1)Cl)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


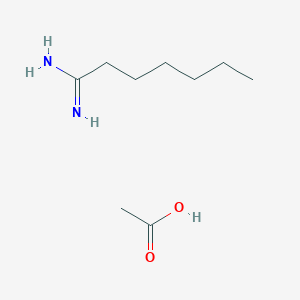
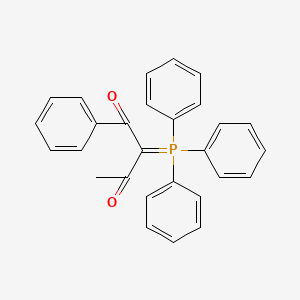
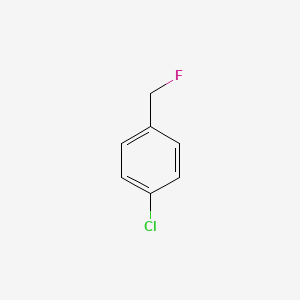
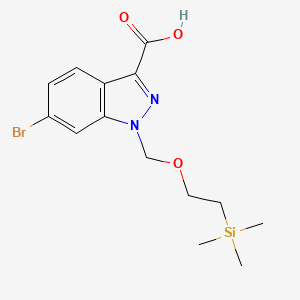
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759655.png)
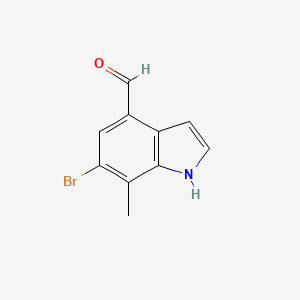
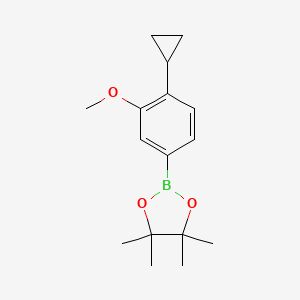
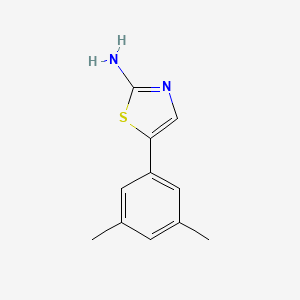
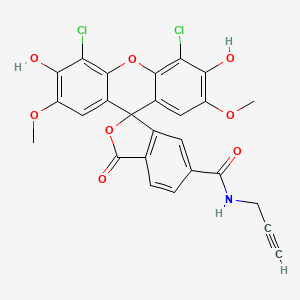
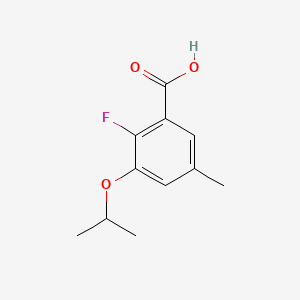
![3,4-Dioxabicyclo[4.1.0]heptane](/img/structure/B14759685.png)
